2-Azabicyclo[2.1.1]hexane-1-carboxamide
Description
Significance of Conformationally Constrained Ring Systems
Conformationally constrained ring systems offer several advantages in the design of bioactive molecules. By reducing the number of accessible conformations, these scaffolds can pre-organize functional groups into a bioactive conformation, leading to enhanced binding affinity and selectivity for their biological targets. This reduction in conformational flexibility can also lead to a more favorable entropic profile upon binding. Furthermore, the introduction of such rigid systems can improve metabolic stability by blocking sites susceptible to enzymatic degradation.
Unique Structural Features of the 2-Azabicyclo[2.1.1]hexane System
The 2-azabicyclo[2.1.1]hexane framework is a notable example of a strained, rigid azabicyclic system. Its unique geometry is a direct consequence of the fusion of a five-membered and a four-membered ring, resulting in significant structural constraints.
The parent hydrocarbon, bicyclo[2.1.1]hexane, possesses a considerable amount of ring strain due to the deviation of its bond angles from the ideal tetrahedral geometry. This strain energy makes the scaffold both rigid and, in some cases, more reactive. The introduction of a nitrogen atom at the 2-position to form the 2-azabicyclo[2.1.1]hexane system further modulates these properties.
| Bicyclic Compound | Calculated Strain Energy (kcal/mol) |
|---|---|
| Bicyclo[2.1.1]hexane | 38.0 |
| Bicyclo[3.1.0]hexane | 32.4 |
| cis-Bicyclo[2.2.0]hexane | 54.1 |
| Cyclohexane | 1.8 |
The rigid, puckered conformation of the 2-azabicyclo[2.1.1]hexane skeleton is a defining feature. This fixed geometry makes it an attractive scaffold for use as a constrained analog of more flexible five-membered rings like pyrrolidine (B122466). researchgate.net Specifically, derivatives of this system have been investigated as constrained proline analogues, where the bicyclic nature locks the ring in a single pucker. nih.gov This conformational restriction allows for the systematic study of the influence of substituent orientation on molecular properties and biological activity. The topological properties of such rigid systems are of great interest in computational chemistry for predicting physicochemical characteristics.
Contextualization of 2-Azabicyclo[2.1.1]hexane-1-carboxamide within Chemical Research Landscape
While much of the research on the 2-azabicyclo[2.1.1]hexane system has centered on the corresponding carboxylic acid, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid (also known as 2,4-methanoproline), the carboxamide derivative represents a logical and important extension of this work. nuph.edu.uaresearchgate.net The conversion of a carboxylic acid to a carboxamide is a common synthetic transformation in medicinal chemistry, often performed to modulate properties such as solubility, hydrogen bonding capacity, and metabolic stability.
This compound can be viewed as a constrained proline amide analogue. Given the critical role of the proline amide bond in peptide and protein structure, the study of rigidified mimics like this carboxamide is of significant interest. The fixed geometry of the bicyclic core allows for the decoupling of ring pucker from other electronic and steric effects, providing a unique tool for understanding peptide conformation. nih.gov
The synthesis of this compound would likely proceed through standard amide bond formation from the parent carboxylic acid. Research in this area is driven by the need for novel, three-dimensional building blocks for drug discovery. A recent patent highlights the use of a derivative of 2-azabicyclo[2.1.1]hexane-2-carboxamide as a factor XIIa enzyme inhibitor, underscoring the potential of this scaffold in developing new therapeutics. google.com
| Property | Predicted Value |
|---|---|
| Molecular Formula | C6H10N2O |
| Molecular Weight | 126.16 g/mol |
| XlogP3 | -0.9 |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 1 |
Synthetic Methodologies for this compound and its Analogues
The rigid, three-dimensional structure of the 2-azabicyclo[2.1.1]hexane core has made it an increasingly important scaffold in medicinal chemistry, often serving as a saturated bioisostere for phenyl rings or a constrained analogue of pyrrolidine. rsc.org The synthesis of this strained bicyclic system, particularly derivatives like this compound, requires specialized strategies that can efficiently construct the requisite carbon framework. Key approaches include building from cyclobutane (B1203170) precursors, utilizing ring system rearrangements, and employing photochemical cycloadditions.
**2.1. Retrosynthetic Strategies for the 2-Azabicyclo[2.1.1]hexane Core
Retrosynthetic analysis of the 2-azabicyclo[2.1.1]hexane core reveals several viable bond disconnections, leading to distinct synthetic strategies. The most common approaches involve the formation of one of the rings onto a pre-existing cyclic structure or the simultaneous formation of both rings.
A logical and frequently employed strategy for constructing the 2-azabicyclo[2.1.1]hexane skeleton is to begin with a pre-formed cyclobutane ring and subsequently build the second, five-membered ring onto it. This approach leverages the availability of various substituted cyclobutanes.
One efficient method begins with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. nih.govacs.orgacs.org This starting material, prepared via a photochemical method, serves as a versatile precursor. nih.govacs.org The key steps involve a stereoselective electrophilic addition to the double bond of a cyclobutene (B1205218) dicarbamate derived from the anhydride, followed by an intramolecular ring closure to yield the 2-azabicyclohexane system. nih.govacs.orgacs.org
Another prominent route utilizes 3-(chloromethyl)cyclobutanone. acs.org This synthesis involves the imination of the cyclobutanone (B123998) followed by a reductive cyclization, which forms the bicyclic core. acs.org A similar strategy relies on an addition-intramolecular substitution sequence starting from the same precursor. Additionally, iodine-promoted cyclization of suitable methylenecyclobutane (B73084) derivatives has been shown to produce a tricyclic carbamate (B1207046) intermediate, which can then be converted to the desired bicyclic amino acid. nuph.edu.ua
| Cyclobutane Precursor | Key Transformation | Reference |
|---|---|---|
| cis-Cyclobut-3-ene-1,2-dicarboxylic anhydride | Electrophilic addition of phenylselenyl bromide followed by NaH-mediated ring closure. | nih.govacs.org |
| 3-(Chloromethyl)cyclobutanone | Imination followed by reductive cyclization. | acs.org |
| Methylenecyclobutane derivatives | Iodine-promoted cyclization to a tricyclic carbamate intermediate. | nuph.edu.ua |
Alternative strategies involve the rearrangement of related bicyclic systems. Ring expansion of a highly strained 1-azabicyclo[1.1.0]butane offers a novel entry into the 1-azabicyclo[2.1.1]hexane system through a formal cycloaddition with electron-deficient alkenes. uzh.ch This method proceeds via a stepwise mechanism involving a zwitterionic intermediate. uzh.ch
Conversely, ring contraction provides a powerful route starting from more accessible precursors. A well-documented approach begins with N-carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene, which is itself synthesized from pyridine (B92270) via a photochemical step. rsc.org Treatment of this [2.2.0] bicyclic system with an electrophile, such as bromine, induces a rearrangement to form the thermodynamically more stable 2-azabicyclo[2.1.1]hexane core. rsc.orgacs.orgresearchgate.net This rearrangement is a key transformation for accessing a variety of functionalized analogues. acs.orgresearchgate.net
Photochemistry offers a direct and efficient method for constructing the bicyclic core through intramolecular [2+2] cycloadditions. acs.orgnuph.edu.ua This strategy typically involves the irradiation of N-allylic dehydroalanine (B155165) derivatives or similar acyclic precursors containing two suitably positioned double bonds. rsc.orgnuph.edu.ua The photochemical reaction facilitates the formation of the cyclobutane ring, thereby completing the bicyclic structure in a single step. rsc.orgacs.org
This approach has been successfully applied to the synthesis of various 2,4-methanoprolines. nuph.edu.ua For example, irradiation of a serine-derived diene with an acetophenone (B1666503) sensitizer (B1316253) gives a high yield of the [2+2] photocycloaddition product. rsc.org Furthermore, the initial step in a prominent rearrangement route involves the photochemical conversion of a 1,2-dihydropyridine to an N-carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene, highlighting the utility of photochemistry in accessing key intermediates. rsc.orgacs.org
**2.2. Key Synthetic Transformations for Bicyclic Ring Construction
The successful synthesis of the 2-azabicyclo[2.1.1]hexane scaffold hinges on specific chemical reactions that form the strained ring system. Intramolecular cyclizations and skeletal rearrangements are the most critical transformations in this context.
The formation of the final ring of the bicyclic system is often achieved through an intramolecular cyclization. These reactions are designed to form a new carbon-nitrogen or carbon-carbon bond that closes the five-membered pyrrolidine ring onto the existing cyclobutane.
Rearrangement reactions provide an elegant method for constructing the 2-azabicyclo[2.1.1]hexane core from a different bicyclic precursor. The most studied example is the rearrangement of N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-enes upon treatment with halonium ion electrophiles. acs.orgresearchgate.net
The mechanism and outcome of this reaction are highly dependent on the reaction conditions, particularly the choice of solvent and electrophile, which control the degree of neighboring group participation by the nitrogen atom. acs.orgresearchgate.net For instance, when using bromine in a polar aprotic solvent like nitromethane, nitrogen participation is facilitated, leading exclusively to the rearranged anti,anti-5,6-dibromo-2-azabicyclo[2.1.1]hexane. acs.org In contrast, using pyridinium (B92312) bromide perbromide in a nonpolar solvent like dichloromethane (B109758) is selective for the unrearranged 5,6-dibromide product. acs.orgresearchgate.net The reaction proceeds through an intermediate aziridinium (B1262131) ion, and the regioselectivity of the nucleophilic attack determines whether the rearranged or unrearranged product is formed. choudharylab.com This substituent- and solvent-controlled rearrangement has been crucial for the stereocontrolled synthesis of various functionalized 2-azabicyclo[2.1.1]hexane derivatives. choudharylab.comnih.gov
| Starting Material | Conditions (Electrophile/Solvent) | Major Product Type | Reference |
|---|---|---|---|
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | Br₂ / Nitromethane | Rearranged | acs.orgresearchgate.net |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | NBS / Acetic Acid | Rearranged (8:1 mixture) | acs.org |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | Pyridinium bromide perbromide / CH₂Cl₂ | Unrearranged | acs.org |
| N-(alkoxycarbonyl)-2-azabicyclo[2.2.0]hex-5-ene | Iodonium or Phenylselenonium ions | Unrearranged | acs.orgresearchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-azabicyclo[2.1.1]hexane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c7-5(9)6-1-4(2-6)3-8-6/h4,8H,1-3H2,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMPZXWYQVLSYIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(NC2)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1782204-15-2 | |
| Record name | 2-azabicyclo[2.1.1]hexane-1-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 2 Azabicyclo 2.1.1 Hexane 1 Carboxamide and Its Analogues
Key Synthetic Transformations for Bicyclic Ring Construction
Electrophilic Addition and Ring Closure Methodologies
A notable strategy for the construction of the 2-azabicyclo[2.1.1]hexane ring system involves an electrophilic addition and subsequent intramolecular ring closure. One efficient synthesis commences with cis-cyclobut-3-ene-1,2-dicarboxylic anhydride. nih.govresearchgate.netacs.org This starting material, accessible via a photochemical method, is converted to a cyclobutene (B1205218) dicarbamate. The pivotal step in this sequence is the stereoselective electrophilic addition of phenylselenyl bromide to the double bond of the dicarbamate. nih.govresearchgate.netacs.org The resulting intermediate undergoes ring closure in the presence of a base, such as sodium hydride, to furnish the 2-azabicyclo[2.1.1]hexane skeleton. nih.govresearchgate.netacs.org Reductive removal of the phenylselenyl group yields the core bicyclic structure, which can be further functionalized. nih.govresearchgate.netacs.org
Another approach utilizes the rearrangement of 2-azabicyclo[2.2.0]hex-5-ene precursors. nuph.edu.uarsc.org Treatment of these compounds with electrophiles like elemental bromine can induce a rearrangement cascade. nuph.edu.uarsc.org The proposed mechanism involves the formation of a bromonium ion, which is then opened by the nitrogen lone pair to form a strained aziridinium (B1262131) intermediate. nuph.edu.uarsc.org Subsequent ring-opening by a bromide ion leads to the formation of the 2-azabicyclo[2.1.1]hexane framework. nuph.edu.uarsc.org
| Starting Material | Key Reagents | Intermediate | Product | Overall Yield | Reference |
| cis-cyclobut-3-ene-1,2-dicarboxylic anhydride | 1. Conversion to dicarbamate2. Phenylselenyl bromide3. Sodium hydride | Phenylselenyl-substituted cyclobutane (B1203170) | 2-Azabicyclo[2.1.1]hexane derivative | Satisfying | nih.govresearchgate.netacs.org |
| N-carbomethoxy-2-azabicyclo[2.2.0]hex-5-ene | Elemental bromine | Aziridinium ion | Dibromo-2-azabicyclo[2.1.1]hexane | Modest | nuph.edu.uarsc.org |
Enantioselective Synthesis via Asymmetric Catalysis
The demand for enantiomerically pure 2-azabicyclo[2.1.1]hexane derivatives has driven the development of several asymmetric catalytic methods. One such approach employs an organocatalytic formal [3+2] cycloaddition reaction between bicyclo[1.1.0]butanes (BCBs) and N-aryl imines. This reaction is catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid, which facilitates the reaction under mild conditions to produce chiral 2-azabicyclo[2.1.1]hexanes with high enantioselectivity.
In a different strategy, a zinc-catalyzed enantioselective formal (3+2) cycloaddition of bicyclobutanes with imines has been developed. This method demonstrates good asymmetric induction using a chiral bis(oxazolinylphenyl)amide (BOPA) ligand in the presence of a zinc Lewis acid catalyst. The use of a 2-acyl imidazole (B134444) moiety on the bicyclobutane was found to be crucial for achieving high enantioselectivity.
Furthermore, a copper-catalyzed enantioselective [2π+2σ] cycloaddition of bicyclobutanes with imines provides an efficient route to chiral 2-azabicyclo[2.1.1]hexanes. Model studies indicated that copper(I) triflate is particularly effective in activating the bicyclobutane system, and the use of 8-quinolinyl-oxazoline ligands affords high levels of enantioselectivity.
| Catalytic System | Reactants | Reaction Type | Key Features | Reference |
| Confined IDPi Brønsted acid | Bicyclo[1.1.0]butane, N-aryl imine | Formal [3+2] cycloaddition | Organocatalytic, high enantioselectivity | |
| Zinc(II) / BOPA ligand | Bicyclobutane with 2-acyl imidazole, Imine | Formal [3+2] cycloaddition | Lewis acid catalysis, good asymmetric induction | |
| Copper(I) triflate / 8-quinolinyl-oxazoline ligand | Bicyclobutane, Imine | [2π+2σ] cycloaddition | High enantioselectivity, broad substrate scope |
Introduction and Derivatization of the Carboxamide Functionality
Direct Amidation Approaches
The most straightforward method for the synthesis of 2-azabicyclo[2.1.1]hexane-1-carboxamide is the direct coupling of the corresponding carboxylic acid with an amine. This transformation is typically achieved using standard peptide coupling reagents. The carboxylic acid precursor, 2-azabicyclo[2.1.1]hexane-1-carboxylic acid, can be activated with reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) to suppress side reactions and improve efficiency. The activated species then reacts with the desired amine to form the target carboxamide. While this is a standard transformation, a related study on a bicyclo[2.1.1]hexane system demonstrated the successful condensation of a carboxylate with an amine to form a carboxamide, supporting the feasibility of this approach.
Carboxylation of Precursors
The synthesis of the carboxylic acid precursor is a critical step towards obtaining the carboxamide. One common method involves the oxidation of a primary alcohol at the C1 position. For instance, a 1-hydroxymethyl-2-azabicyclo[2.1.1]hexane derivative can be oxidized using various reagents, such as Jones reagent, to yield the corresponding carboxylic acid. acs.org
Alternatively, direct carboxylation of the 2-azabicyclo[2.1.1]hexane core can be achieved through lithiation followed by quenching with carbon dioxide. The nitrogen atom of the bicyclic system is typically protected, for example, with a tert-butoxycarbonyl (Boc) group. The protected compound is then treated with a strong base, such as sec-butyllithium, in the presence of a ligand like N,N,N',N'-tetramethylethylenediamine (TMEDA), to effect deprotonation at the C1 position. The resulting anion is then trapped with solid carbon dioxide to introduce the carboxylic acid functionality. A similar outcome can be achieved by quenching the lithiated intermediate with methyl chloroformate to yield the methyl ester, which can then be hydrolyzed to the carboxylic acid. choudharylab.com
| Precursor | Reagents | Product | Reference |
| 1-Hydroxymethyl-2-azabicyclo[2.1.1]hexane derivative | Jones reagent | 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid derivative | acs.org |
| N-Boc-2-azabicyclo[2.1.1]hexane | 1. sec-BuLi, TMEDA2. CO₂ | N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylic acid | choudharylab.com |
| N-Boc-2-azabicyclo[2.1.1]hexane | 1. sec-BuLi, TMEDA2. Methyl chloroformate | Methyl N-Boc-2-azabicyclo[2.1.1]hexane-1-carboxylate | choudharylab.com |
Functional Group Interconversions Leading to the Carboxamide
The carboxamide group can also be installed through the interconversion of other functional groups. One such method involves the Curtius rearrangement of a carboxylic acid derivative. nih.govnuph.edu.uachoudharylab.com The carboxylic acid is first converted to an acyl azide (B81097), typically via the corresponding acyl chloride or mixed anhydride. Upon heating, the acyl azide rearranges to an isocyanate, with the loss of nitrogen gas. nih.govnuph.edu.uachoudharylab.com The isocyanate is a versatile intermediate that can be hydrolyzed to an amine, which can then be acylated to form a carboxamide. Alternatively, the isocyanate can be trapped with a nucleophile to form other derivatives like ureas or carbamates. acs.org
Another route to the carboxamide involves the hydrolysis of a nitrile. The 2-azabicyclo[2.1.1]hexane-1-carbonitrile can be synthesized, for example, through the cyclization of an imine precursor with a cyanide source. rsc.org The resulting nitrile can then be subjected to acidic or basic hydrolysis to afford the corresponding carboxamide. Partial hydrolysis of the nitrile yields the primary carboxamide, while complete hydrolysis leads to the carboxylic acid.
Stereoselective Control in 2-Azabicyclo[2.1.1]hexane Synthesis
Achieving a high degree of stereocontrol is paramount in the synthesis of 2-azabicyclo[2.1.1]hexane analogues for their application in areas such as drug discovery. The rigid, bicyclic nature of the scaffold presents unique stereochemical challenges and opportunities.
In the context of electrophilic addition and ring closure methodologies, the stereochemistry of the final product is often dictated by the stereochemistry of the starting material and the nature of the cyclization step. For instance, in the synthesis starting from cis-cyclobut-3-ene-1,2-dicarboxylic anhydride, the electrophilic addition of phenylselenyl bromide proceeds in a stereoselective manner, which in turn governs the stereochemical outcome of the subsequent ring closure. nih.govresearchgate.netacs.org
The most powerful methods for ensuring stereocontrol are the asymmetric catalytic approaches discussed previously. The use of chiral catalysts, be they organocatalysts, chiral Lewis acids, or transition metal complexes with chiral ligands, allows for the direct formation of enantioenriched 2-azabicyclo[2.1.1]hexane derivatives. For example, the enantioselectivity in the organocatalytic cycloaddition of bicyclo[1.1.0]butanes is imparted by the chiral environment of the confined imidodiphosphorimidate (IDPi) Brønsted acid catalyst. Similarly, in the zinc- and copper-catalyzed reactions, the chiral ligands (BOPA and 8-quinolinyl-oxazoline, respectively) coordinate to the metal center and orchestrate the facial selectivity of the cycloaddition, leading to the preferential formation of one enantiomer.
Furthermore, stereocontrol can be exerted in the functionalization of the pre-formed bicyclic core. Directed metalation, for instance, can lead to the regioselective and stereoselective introduction of substituents. The stereochemical outcome of nucleophilic substitution reactions on the scaffold can also be influenced by neighboring group participation and the inherent steric hindrance of the bicyclic system. nih.govchoudharylab.com
Diastereoselective and Enantioselective Routes
The development of synthetic routes that precisely control the three-dimensional arrangement of atoms is crucial for producing specific stereoisomers of this compound and its analogues. Researchers have established several effective strategies to achieve high levels of diastereoselectivity and enantioselectivity.
One prominent enantioselective method involves the formal [3+2] cycloaddition of bicyclo[1.1.0]butanes (BCBs) with imines. An asymmetric organocatalytic approach utilizes a confined imidodiphosphorimidate (IDPi) Brønsted acid to catalyze the reaction between BCB amides and N-aryl imines, yielding chiral azabicyclo[2.1.1]hexanes with high enantioselectivity, often achieving up to a 99:1 enantiomeric ratio (er). acs.org
Another significant strategy is the Lewis acid-catalyzed enantioselective cycloaddition. A zinc-catalyzed formal [3+2] cycloaddition has been reported between BCBs featuring a 2-acyl imidazole directing group and various imines. researchgate.net This method effectively produces azabicyclo[2.1.1]hexanes containing two quaternary carbon centers with enantiomeric ratios as high as 96.5:3.5. researchgate.netresearchgate.net Similarly, a copper(I) triflate (Cu(OTf)₂) catalyst, when paired with a chiral 8-quinolinyl-oxazoline ligand, has been shown to be uniquely effective in promoting the [2π+2σ] cycloaddition between BCBs and imines, affording high yields and enantioselectivity. thieme-connect.de
Stereocontrolled syntheses have also been achieved through rearrangement pathways. Improved stereocontrol in the synthesis of 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes has been accomplished starting from pyridine (B92270) derivatives. researchgate.net The key step involves an electrophilic addition-rearrangement of a 2-azabicyclo[2.2.0]hex-5-ene precursor, where the strategic placement of substituents guides the stereochemical outcome. researchgate.net
Table 1: Overview of Diastereoselective and Enantioselective Routes
| Method | Catalyst/Reagent | Key Substrates | Stereoselectivity |
|---|---|---|---|
| Organocatalytic Formal [3+2] Cycloaddition | Chiral IDPi Brønsted Acid | Bicyclo[1.1.0]butane amides, N-aryl imines | Up to 99:1 er |
| Zinc-Catalyzed Formal [3+2] Cycloaddition | Zinc Triflate / Chiral Ligand | BCBs with 2-acyl imidazole group, Imines | Up to 96.5:3.5 er |
| Copper-Catalyzed [2π+2σ] Cycloaddition | Cu(OTf)₂ / Chiral 8-quinolinyl-oxazoline ligand | Bicyclo[1.1.0]butanes, Imines | High enantioselectivity (e.g., 92% ee after recrystallization) |
Influence of Chiral Auxiliaries and Catalysts
The stereochemical outcome of synthetic routes toward 2-azabicyclo[2.1.1]hexanes is heavily dependent on the use of chiral auxiliaries and catalysts. These agents create a chiral environment that favors the formation of one enantiomer or diastereomer over the other.
Chiral Catalysts play a pivotal role in modern asymmetric synthesis. In the organocatalytic synthesis of azabicyclo[2.1.1]hexanes, a confined imidodiphosphorimidate (IDPi) Brønsted acid acts as the chiral catalyst. acs.org This catalyst protonates the imine, and its chiral scaffold directs the subsequent nucleophilic attack by the bicyclo[1.1.0]butane, leading to high enantioselectivity. acs.org
In Lewis acid catalysis, the combination of a metal salt and a chiral ligand is key. For instance, the combination of copper(I) triflate (Cu(OTf)₂) and specifically designed 8-quinolinyl-oxazoline ligands has proven effective. thieme-connect.de Mechanistic studies suggest the ligand has a dual function: it promotes the reaction's reactivity while its specific geometry is crucial for inducing high enantioselectivity. thieme-connect.de Similarly, zinc-catalyzed cycloadditions rely on a chiral ligand to work in concert with the zinc triflate to control the facial selectivity of the reaction, yielding products with high enantiomeric purity. researchgate.net
Chiral Auxiliaries offer an alternative strategy where a chiral molecule is temporarily incorporated into one of the reactants. This auxiliary directs the stereochemistry of a subsequent reaction before being cleaved. An example of this approach involves incorporating a chiral moiety, such as (R)-4-benzyloxazolidin-2-one, into the bicyclo[1.1.0]butane substrate itself. nih.gov This covalently attached group sterically guides the approach of the reacting partner, thereby controlling the formation of new stereocenters in the product. nih.gov
Table 2: Examples of Chiral Catalysts and Auxiliaries
| Type | Name/Class | Reaction Type | Role and Outcome |
|---|---|---|---|
| Catalyst | Confined Imidodiphosphorimidate (IDPi) Brønsted Acid | Organocatalytic [3+2] Cycloaddition | Creates a chiral environment, leading to high enantioselectivity (up to 99:1 er). acs.org |
| Catalyst | Cu(OTf)₂ with 8-quinolinyl-oxazoline ligand | Lewis Acid-Catalyzed [2π+2σ] Cycloaddition | Promotes reactivity and induces high levels of enantioselectivity. thieme-connect.de |
| Catalyst | Zinc Triflate with Chiral Ligand | Lewis Acid-Catalyzed [3+2] Cycloaddition | Facilitates enantioselective formation of products with two quaternary centers. researchgate.net |
| Auxiliary | (R)-4-benzyloxazolidin-2-one | Catalyst-Controlled Divergent Synthesis | Incorporated into the BCB substrate to direct the stereochemical outcome of the cycloaddition. nih.gov |
Scalable Synthetic Approaches for Research Purposes
The transition from laboratory-scale discovery to providing sufficient material for extensive research, such as medicinal chemistry programs, requires synthetic routes that are robust, efficient, and scalable. Several methodologies for producing 2-azabicyclo[2.1.1]hexane derivatives have been adapted for multigram and even kilogram-scale synthesis.
Another scalable method focuses on the preparation of the parent scaffold, 2-azabicyclo[2.1.1]hexane hydrochloride. A batchwise, multigram preparation was developed that delivered a total of 195 grams of the target compound. researchgate.net The key transformation in this synthesis is an intramolecular displacement of a primary alkyl chloride by a tert-butylsulfinamide to forge the strained [2.1.1]-bicyclic ring system. researchgate.net
Furthermore, synthetic strategies based on the cycloaddition of bicyclo[1.1.0]butanes and imines have also demonstrated scalability. These methods have been shown to be effective for producing multisubstituted azabicyclo[2.1.1]hexanes in decagram quantities, providing ample material for further functionalization and study. acs.org
Chemical Reactivity and Functionalization of 2 Azabicyclo 2.1.1 Hexane 1 Carboxamide
Reactions at the Carboxamide Moiety
The carboxamide group at the C1 bridgehead position offers a site for various chemical transformations, although the strained nature of the bicyclic system can influence its reactivity compared to simpler acyclic amides.
N-Alkylation and Acylation Reactions
While the secondary amine of the parent 2-azabicyclo[2.1.1]hexane ring is readily N-alkylated or N-acylated (for instance, with Boc or benzoyl protecting groups), the nitrogen of the C1-carboxamide is significantly less nucleophilic. google.com However, under appropriate conditions, it can undergo reactions typical of secondary amides.
N-acylation, for example, can be achieved using strong acylating agents. Similarly, N-alkylation would likely require strong bases and alkylating agents, a common strategy for the alkylation of less reactive amides. These modifications allow for the introduction of diverse substituents, potentially modulating the compound's biological and physical properties.
Transformations of the Amide Carbonyl Group
The carbonyl group of the carboxamide is a versatile handle for further functionalization. Standard amide reduction protocols, such as using lithium aluminum hydride (LiAlH₄), can convert the carboxamide to the corresponding aminomethyl derivative.
Furthermore, transformations analogous to those performed on related carboxylic acid derivatives on this ring system are feasible. For instance, the Curtius rearrangement has been successfully applied to convert a carboxylic acid on the azabicyclo[2.1.1]hexane scaffold into an amine, demonstrating that the ring system is stable to conditions required for such functional group interconversions. nih.govnuph.edu.ua
Hydrolytic Stability and Reactivity
Amides are generally stable to hydrolysis, requiring acidic or basic conditions and often heat. The hydrolytic stability of 2-Azabicyclo[2.1.1]hexane-1-carboxamide is an important consideration for its use as a stable scaffold. While specific data on this carboxamide is limited, studies on related structures, such as carbamate (B1207046) derivatives on the bicyclic ring, show they can be cleaved hydrolytically. nuph.edu.uaresearchgate.net This suggests that the C1-carboxamide can also be hydrolyzed to the corresponding carboxylic acid, 2-Azabicyclo[2.1.1]hexane-1-carboxylic acid, under forcing conditions. The inherent strain of the bicyclic system may influence the rate of such hydrolytic processes.
Functionalization of the Azabicyclo[2.1.1]hexane Ring System
The bicyclic core of the molecule presents unique opportunities for functionalization, particularly at the bridge and bridgehead carbons.
Substitution Reactions at Bridgehead and Bridge Carbons
The rigid, strained nature of the azabicyclo[2.1.1]hexane ring dictates the stereochemical outcome of substitution reactions.
Bridge Carbons (C5/C6): Nucleophilic substitution at the C5 and C6 bridge positions has been studied, particularly with bromo-substituted derivatives. The stereochemistry of the leaving group is critical.
Displacement of anti-Substituents: Nucleophilic displacement of 5-anti-substituents is challenging but has been accomplished. nih.govchoudharylab.com These reactions often require an unprotected amine nitrogen on the ring and are sensitive to the choice of solvent and metal salt, with faster rates observed in DMSO compared to DMF. nih.govchoudharylab.com
Displacement of syn-Substituents: In contrast, substitution reactions involving 5-syn-substituents proceed more readily. nih.govchoudharylab.com These reactions typically occur with retention of configuration but can be accompanied by rearrangement products, likely due to neighboring group participation from the methano bridge. nih.gov
| Nucleophile Source | Solvent | Product Functional Group | Notes |
|---|---|---|---|
| CsOAc | DMSO | Acetoxy | Higher yields and faster rates compared to NaOAc or DMF. |
| NaN₃ | DMSO | Azido | Effective for introducing nitrogen functionality. |
| AgF | Nitromethane | Fluoro | Preferred conditions for fluorination over NaF. |
| NaI | DMSO | Iodo | Standard halide exchange. |
| Imidazole (B134444) | DMSO | Imidazole | Demonstrates feasibility of introducing heterocyclic groups. |
| Thiophenol/Base | DMSO | Thiophenyl | Effective for introducing sulfur functionality. |
Bridgehead Carbon (C1): Direct functionalization at the C1 bridgehead is difficult. However, successful nucleophilic substitutions have been performed on a methylene (B1212753) group attached to the C1 position (e.g., on a 1-mesyloxymethyl derivative). acs.orgnih.gov These reactions proceed without the anticipated rearrangement of the strained bicyclic system, providing a key route to novel derivatives with a wider range of functional groups at this position. acs.orgnih.gov
Oxidation and Reduction Processes of the Ring System
The carbon skeleton of the azabicyclo[2.1.1]hexane ring can be modified through various oxidation and reduction reactions.
Oxidation: Functional groups on the ring can be readily oxidized. For instance, a primary alcohol can be oxidized to a carboxylic acid using reagents such as RuCl₃/NaIO₄ or under Jones conditions. nuph.edu.uaacs.org The oxidation of a 6-anti-bromo-5-anti-hydroxy derivative provides the corresponding strained 5-bromo-6-oxo-2-azabicyclo[2.1.1]hexane, a versatile intermediate for introducing further substituents via nucleophilic addition to the ketone. cdnsciencepub.comresearchgate.net
Reduction: Selective reduction is a key strategy for functional group manipulation on this scaffold.
Dehalogenation: Dibromides can be selectively monodebrominated using radical reducing agents like tris(trimethylsilyl)silane (B43935) ((TMS)₃SiH) and AIBN. choudharylab.com
Azide (B81097) Reduction: An azide group, introduced via nucleophilic substitution, can be reduced to a primary amine. nuph.edu.ua This two-step sequence (substitution followed by reduction) is a common method for amination.
| Reaction Type | Substrate Functional Group | Reagents | Product Functional Group | Reference |
|---|---|---|---|---|
| Oxidation | Primary Alcohol | RuCl₃ / NaIO₄ | Carboxylic Acid | nuph.edu.ua |
| Oxidation | Primary Alcohol | Jones Reagent | Carboxylic Acid | acs.org |
| Oxidation | Secondary Alcohol (Bromohydrin) | (e.g., PCC, Swern) | Ketone | cdnsciencepub.comresearchgate.net |
| Reduction | Dibromide | (TMS)₃SiH / AIBN | Monobromide | choudharylab.com |
| Reduction | Azide | (e.g., H₂, Pd/C) | Amine | nuph.edu.ua |
Ring-Opening Reactions and their Control
The inherent ring strain of the 2-azabicyclo[2.1.1]hexane system makes it susceptible to ring-opening reactions under certain conditions. A notable example is the oxidative ring-opening that leads to the formation of aromatic pyrrole (B145914) derivatives. choudharylab.comnih.gov This transformation is particularly observed during nucleophilic substitution reactions on substituted 2-azabicyclo[2.1.1]hexanes.
For instance, the reaction of an N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane derivative with silver(I) fluoride (B91410) (AgF) in dimethylformamide (DMF) results in an oxidative rearrangement to a pyrrole aldehyde. choudharylab.comnih.gov This ring-opening pathway is not exclusive to silver salts; similar results have been observed using sodium fluoride (NaF) in dimethyl sulfoxide (B87167) (DMSO). choudharylab.comnih.gov
Control over these ring-opening reactions is crucial for the productive functionalization of the scaffold and is highly dependent on the choice of reagents and solvents. nih.gov Studies have shown that while certain conditions promote ring-opening, others can favor the desired nucleophilic substitution, preserving the bicyclic core. For example, the conversion of a 5-anti-bromo derivative to the corresponding fluoride can be achieved using AgF in nitromethane, minimizing the ring-opening side reaction. nih.gov Similarly, the use of cesium acetate (B1210297) (CsOAc) in DMSO has been found to be more effective for acetate substitution compared to sodium acetate (NaOAc) in DMF, with faster reaction rates and higher yields of the desired bicyclic product. nih.gov The presence of the amine nitrogen within the bicyclic structure is considered a requirement for these anti-bromide displacements to occur. nih.gov
Table 1: Influence of Reaction Conditions on the Outcome of Reactions with Substituted 2-Azabicyclo[2.1.1]hexanes choudharylab.comnih.gov
| Starting Material | Reagents | Solvent | Major Product |
| N-benzyl-5,6-dibromo-2-azabicyclo[2.1.1]hexane | AgF | DMF | Ring-opened pyrrole aldehyde |
| N-benzyl-5,6-dibromo-2-azabicyclo[2.1.1]hexane | NaF | DMSO | Ring-opened pyrrole aldehyde |
| N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | AgF | DMF | Ring-opened pyrrole aldehyde |
| N-benzyl-5-anti-bromo-2-azabicyclo[2.1.1]hexane | AgF | CH3NO2 | Fluoride substitution product |
| N-benzyl-5,6-dibromo-2-azabicyclo[2.1.1]hexane | AgF | CH3NO2 | Mixture of difluoride and aldehyde |
Exploration of Chemical Space through Directed Derivatization
The 2-azabicyclo[2.1.1]hexane scaffold serves as a valuable three-dimensional building block in medicinal chemistry, acting as a saturated bioisostere for structures like pyrrolidines or meta-substituted benzene (B151609) rings. researchgate.netnih.gov Directed derivatization of this core allows for the systematic exploration of chemical space, leading to novel compounds with potentially improved physicochemical and pharmacological properties. researchgate.netnih.gov
A primary strategy for derivatization involves nucleophilic displacement reactions on halogenated precursors. choudharylab.com Specifically, 5-anti-bromo substituents on the N-acyl-2-azabicyclo[2.1.1]hexane ring have been successfully displaced by a variety of nucleophiles. nih.gov These reactions have enabled the introduction of diverse functional groups, including fluoro, acetoxy, hydroxy, azido, imidazole, thiophenyl, and iodo groups, thereby creating a library of 5-anti-X-6-anti-Y-difunctionalized analogs. choudharylab.comnih.gov
Further functionalization can be achieved through modifications of existing substituents. For example, a 4-hydroxymethyl derivative can be converted into a variety of other functional groups. nuph.edu.ua Standard multi-step sequences, such as mesylation followed by treatment with sodium azide, have been used to introduce an amino group. nuph.edu.ua The Curtius rearrangement of a carboxylic acid derivative provides a pathway to orthogonally protected diamines. nuph.edu.ua Additionally, deoxofluorination agents like bis(2-methoxyethyl)aminosulfur trifluoride (BAST) or Deoxo-Fluor can convert hydroxyl groups to fluorides. nih.govresearchgate.net
Modification at the bridgehead C1 position, where the carboxamide group is located in the title compound, has also been explored to create potential nicotinic acetylcholine (B1216132) receptor ligands. researchgate.netacs.org This involves attaching various heterocyclic structures, such as methylisoxazole or pyridine (B92270) rings, sometimes via a spacer atom, to the 1-position of the ring system. researchgate.net
Table 2: Examples of Directed Derivatization of the 2-Azabicyclo[2.1.1]hexane Core nih.govnuph.edu.ua
| Precursor Functional Group | Reagents/Reaction Type | Resulting Functional Group |
| 5-anti-Bromide | CsOAc | 5-anti-Acetate |
| 5-anti-Bromide | NaN3 | 5-anti-Azide |
| 4-Hydroxymethyl | 1. MsCl; 2. NaN3 | 4-Azidomethyl |
| Carboxylic Acid | Curtius Rearrangement | Amine |
| 5-anti-Hydroxyl | BAST or Deoxo-Fluor | 5-anti-Fluoride |
Mechanistic Investigations of Derivatization Pathways
The mechanisms governing the derivatization of the 2-azabicyclo[2.1.1]hexane ring are complex and can vary depending on the reaction type. For nucleophilic substitutions at the C5/C6 positions, evidence suggests the involvement of aziridinium (B1262131) ion intermediates. choudharylab.com The participation of the nitrogen atom's lone pair is thought to facilitate the displacement of the anti-bromide leaving group. choudharylab.comnih.gov The nature of the solvent and the metal cation of the nucleophilic salt significantly influences reaction rates and product distribution, indicating a mechanism sensitive to ion pairing and solvation effects. nih.gov
In the context of forming the bicyclic scaffold itself, which informs its subsequent reactivity, studies on the formal [3+2] cycloaddition between bicyclo[1.1.0]butanes (BCBs) and imines have been conducted. Experimental evidence from these studies suggests that the reaction proceeds via a stepwise mechanism rather than a concerted one. nih.gov Mechanistic experiments on related nitrogen-atom insertion-and-deletion strategies have also verified the involvement of radical pathways. researchgate.net
The oxidative ring-opening reaction that competes with nucleophilic substitution is mechanistically distinct. This pathway, which leads to a pyrrole aldehyde, occurs under various oxidative conditions and is thought to proceed through a different set of intermediates compared to the substitution pathway that retains the bicyclic core. choudharylab.comnih.gov The precise mechanism likely involves oxidation of the strained amine, followed by rearrangement and further oxidation to yield the stable aromatic product.
Conformational Analysis and Structural Elucidation Studies
Experimental Methods for Conformational Analysis of Derivatives
Experimental approaches provide direct evidence of the molecular structure and conformational preferences of 2-azabicyclo[2.1.1]hexane-1-carboxamide derivatives in both solution and the solid state.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation of molecules in solution. For derivatives of this compound, which act as proline analogs, a key conformational feature is the equilibrium between the trans and cis isomers of the N-acyl amide bond. The ratio of these conformers can be precisely determined by integrating the signals in ¹H, ¹³C, or ¹⁹F NMR spectra. raineslab.com
Studies on various N-acetylated methyl ester derivatives have shown that this trans/cis ratio is influenced by the solvent environment. However, for a given solvent, the ratio remains notably constant despite substitutions on the bicyclic frame (e.g., with hydroxyl or fluoro groups). This suggests that the constrained pucker of the 2-azabicyclo[2.1.1]hexane ring system is the dominant factor controlling the amide bond isomerization, overriding the electronic effects of substituents. nih.govraineslab.com For instance, a dipeptide derivative of a 2-azabicyclo[2.1.1]hexane carboxylic acid exhibited a 4:3 ratio of trans to cis conformers.
| Derivative (Ac-Xaa-OMe) | Solvent | Ktrans/cis |
| methano-Pro (5) | CDCl₃ | 2.4 |
| 1,4-dioxane-d₈ | 2.2 | |
| D₂O | 3.5 | |
| methano-hyp (6) | CDCl₃ | 2.4 |
| 1,4-dioxane-d₈ | 2.1 | |
| D₂O | 3.6 | |
| methano-flp (7) | CDCl₃ | 2.7 |
| 1,4-dioxane-d₈ | 2.8 | |
| D₂O | 3.5 | |
| Data sourced from Jenkins et al. (2004). raineslab.com |
X-ray crystallography provides definitive, high-resolution data on the three-dimensional structure of molecules in the solid state, serving as the gold standard for structural elucidation. This technique has been used to unambiguously confirm the structure and stereochemistry of several 2-azabicyclo[2.1.1]hexane derivatives. researchgate.net
Detailed crystallographic analysis of N-acetyl-5-hydroxy-2-azabicyclo[2.1.1]hexane-1-carboxylate, methyl ester (Ac-methano-hyp-OMe), reveals the precise bond lengths, bond angles, and torsional angles of the bicyclic system. raineslab.com The data confirms the strained nature of the fused ring system, particularly the cyclobutane (B1203170) portion. The pyrrolidine (B122466) ring is locked into a single, rigid pucker due to the methano bridge. This structural information is invaluable for validating computational models and understanding the steric and electronic properties of the scaffold.
| Parameter | Bond Length (Å) / Angle (°) |
| Bond Lengths | |
| C1-C2 | 1.535 |
| C2-N2 | 1.472 |
| N2-C5 | 1.478 |
| C5-C4 | 1.543 |
| C4-C1 | 1.562 |
| C3-C4 | 1.545 |
| C3-C5 | 1.547 |
| Bond Angles | |
| C4-C1-C2 | 99.3 |
| C1-C2-N2 | 103.7 |
| C2-N2-C5 | 108.9 |
| N2-C5-C4 | 103.2 |
| C5-C4-C1 | 99.5 |
| Torsional Angles | |
| C4-C1-C2-N2 | -26.3 |
| C1-C2-N2-C5 | 0.4 |
| C2-N2-C5-C4 | 25.1 |
| N2-C5-C4-C1 | -36.5 |
| C5-C4-C1-C2 | 36.9 |
| Selected crystallographic data for one of the two independent molecules (Molecule A) in the asymmetric unit of Ac-methano-hyp-OMe. Data sourced from the supporting information of Jenkins et al. (2004). raineslab.com |
Computational Approaches to Conformational Landscape
Computational chemistry offers powerful tools to complement experimental data, providing insights into the energetics, dynamics, and electronic structure of molecules.
Molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore the conformational space and dynamic behavior of molecules. uci.eduulisboa.pt For 2-azabicyclo[2.1.1]hexane derivatives, these simulations are particularly useful for understanding their behavior in different environments and their interactions with biological macromolecules. researchgate.net
MM calculations, using force fields like MM2 or MMFF, can compute the steric energy of a given conformation, allowing for energy minimization to find stable structures. uci.eduupenn.edu MD simulations build upon this by solving Newton's equations of motion, providing a trajectory of the molecule's movement over time. This approach has been used to study the conformational properties of 2-azabicyclo[2.1.1]hexane analogues in the context of their potential to stabilize collagen triple helices. researchgate.net Furthermore, simulations can be employed to compare the dihedral angles of these bicyclic systems with other analogs to optimize their use as conformationally restricted scaffolds.
Density Functional Theory (DFT) is a quantum mechanical method that offers a favorable balance of accuracy and computational cost for optimizing molecular geometries and calculating energetic properties. google.com DFT calculations have been applied to derivatives of 2-azabicyclo[2.1.1]hexane to investigate their intrinsic conformational preferences.
For example, a study on a dipeptide of a bicyclic β-amino acid analog identified four distinct energy minima using DFT, providing a detailed map of the conformational landscape. researchgate.net Such calculations are crucial for understanding the stability of different conformers and the energy barriers between them. The optimized geometries obtained from DFT can be directly compared with experimental X-ray data to validate the chosen functional and basis set, ensuring the reliability of the computational model.
The 2-azabicyclo[2.1.1]hexane framework is characterized by significant ring strain, a consequence of the fusion of a five-membered ring and a four-membered ring, which forces bond angles to deviate from their ideal values. This strain is a combination of angle strain (deviation from ideal sp³ bond angles) and torsional strain (eclipsing interactions along C-C bonds).
The inherent strain and resulting rigidity are defining features of this scaffold. The methano bridge locks the five-membered ring into a fixed conformation, which severely restricts the available torsional angles. This can be seen in the experimental X-ray data, where the torsional angles within the pyrrolidine ring are fixed within a narrow range. raineslab.com This conformational constraint is precisely why these molecules are valuable as proline mimics, as they remove the ambiguity of ring puckering and allow for the systematic study of other factors, such as electronic effects on peptide bond isomerization. nih.gov The propeller-like structure and the mean dihedral angles between substituents and the core ring system are also important parameters influenced by the ring's conformation. acs.org
Impact of Bicyclic Geometry on Molecular Shape and Rigidity
The 2-azabicyclo[2.1.1]hexane core of the molecule is a bridged, saturated heterocyclic system that serves as a rigid replacement for pyrrolidines. rsc.org This structure is, in essence, a proline analogue featuring a methylene (B1212753) bridge between the C4 and C2 positions of the pyrrolidine ring. The bicyclo[2.1.1]hexane scaffold imposes significant conformational strain, which severely restricts the molecule's flexibility. researchgate.net
This inherent strain locks the molecule into a well-defined, three-dimensional geometry. acs.org Unlike the more flexible monocyclic pyrrolidine ring, which can adopt various puckered conformations, the bicyclic system of this compound has very limited conformational freedom. sigmaaldrich.com This rigidity is a key feature, making it a valuable building block in medicinal chemistry for creating structurally defined peptides and small molecules. rsc.org The rigid bicyclic skeleton is known to favor a trans conformation of the amide bond when incorporated into a peptide chain. iris-biotech.de This conformational preference can be leveraged in the design of peptidomimetics to enforce specific secondary structures. researchgate.net The compactness and rigidity of the scaffold can also influence physicochemical properties by increasing the exposure of heteroatoms to the surrounding solvent environment. rsc.org
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, IR)
While specific experimental spectra for this compound are not extensively published, its spectroscopic parameters can be predicted with considerable accuracy using modern computational chemistry methods. elixirpublishers.comnih.gov These theoretical approaches are crucial for complementing experimental data and aiding in structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically achieved through quantum mechanical calculations. frontiersin.org A common approach involves geometry optimization of the molecule's ground state using Density Functional Theory (DFT), often with functionals like B3LYP and a suitable basis set (e.g., 6-31G*). Following optimization, NMR shielding tensors are calculated, most frequently using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. For complex proline analogues, computational modeling can help predict low-energy conformers and correlate them with observed shifts. frontiersin.org
Infrared (IR) Spectroscopy: Theoretical IR spectra are also simulated using computational methods, primarily DFT. numberanalytics.com The process begins with the optimization of the molecule's equilibrium geometry. mdpi.com Subsequently, a vibrational frequency analysis is performed, which involves calculating the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). nih.gov This analysis, typically performed under the harmonic approximation, yields the fundamental vibrational frequencies and their corresponding intensities. nih.gov The resulting data can be plotted as a theoretical spectrum of intensity versus wavenumber (cm⁻¹), which can then be compared with experimental FT-IR data to assign specific vibrational modes to observed absorption bands. researchgate.net
These computational tools provide powerful, non-destructive methods to predict and understand the spectroscopic properties of complex molecules like this compound, offering deep insights into its structural and electronic characteristics.
Strategic Implementation of the 2 Azabicyclo 2.1.1 Hexane 1 Carboxamide Scaffold in Advanced Molecular Design
Role as a Conformationally Restricted Amino Acid Analogue
The 2-azabicyclo[2.1.1]hexane framework, also known as 2,4-methanopyrrolidine, is fundamentally a conformationally restricted analogue of the amino acid proline. nuph.edu.ua Proline's unique cyclic structure already imparts significant conformational constraints on peptide chains, but the pyrrolidine (B122466) ring can still adopt various "pucker" conformations. The introduction of a methylene (B1212753) bridge in the 2-azabicyclo[2.1.1]hexane system locks the ring into a fixed conformation, offering a tool for rigidly defining molecular geometry. raineslab.com
Mimicry of Proline and its Derivatives
The 2-azabicyclo[2.1.1]hexane scaffold is, in essence, a proline analogue with two Cγ atoms held in the two prevalent ring puckers of proline. raineslab.comnih.gov This structural mimicry allows it to be substituted for proline in peptides and other bioactive molecules to enforce a specific backbone geometry. rsc.org The naturally occurring α-amino acid, 2,4-methanoproline, was first isolated in the 1980s from the legume Ateleia herbert smithii. nuph.edu.uauni-regensburg.de Its bond lengths are very similar to those of proline, making it an excellent geometric substitute. uni-regensburg.de By replacing a flexible proline residue, which can interconvert between different puckered forms, with a rigid 2,4-methanoproline analogue, chemists can eliminate certain conformational possibilities and stabilize a desired bioactive shape. raineslab.com This has been explored with derivatives such as analogues of (2S,4S)-4-hydroxyproline and (2S,4S)-4-fluoroproline, which are critical components in proteins like collagen. nih.gov
Application in Peptidomimetic Design and Synthesis
The primary application of the 2-azabicyclo[2.1.1]hexane-1-carboxamide scaffold is in the design of peptidomimetics—molecules that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation and better oral bioavailability. The conformational features imparted by the bicyclic skeleton are considered to stabilize the trans-amide bond configuration, a feature of potential use in peptide-based drug design. nuph.edu.uaresearchgate.net
Incorporating this rigid proline mimic can reinforce a specific peptide conformation required for binding to a biological target, such as an enzyme or receptor. raineslab.com This pre-organization of the molecule into its active shape can lead to a significant increase in binding affinity by reducing the entropic penalty of binding. Various synthetic routes have been developed to access these scaffolds, often involving photochemical [2+2] cycloaddition reactions, allowing for the creation of diverse derivatives for peptidomimetic libraries. researchgate.netrsc.org
Design Principles for Incorporating the this compound Moiety
The decision to incorporate the 2-azabicyclo[2.1.1]hexane moiety is driven by the desire to introduce three-dimensionality and conformational rigidity, key tenets of the "escape from flatland" concept in modern medicinal chemistry. nuph.edu.uanih.gov This strategy moves away from flat, aromatic structures towards more complex, saturated scaffolds that can improve physicochemical and pharmacokinetic properties. nih.gov
Influence on Molecular Recognition and Binding Specificity
The rigid nature of the 2-azabicyclo[2.1.1]hexane scaffold has a profound impact on molecular recognition. By locking a portion of a molecule into a fixed conformation, the scaffold precisely orients key binding groups (pharmacophores) for optimal interaction with a biological target. This pre-organization can enhance binding affinity and, crucially, improve selectivity. A flexible molecule may adopt multiple conformations, allowing it to bind to several off-target receptors, which can lead to unwanted side effects. In contrast, a rigidified molecule is shaped to fit a specific target more like a key in a lock, thereby increasing specificity. The bicyclic structure's influence on a compound's binding affinity and selectivity for targets like enzymes or receptors is a key consideration in its use.
Rigidification of Flexible Molecular Structures
A primary application of this scaffold is the rigidification of otherwise flexible molecular structures. nuph.edu.ua This is a well-established strategy in medicinal chemistry to improve a molecule's affinity, selectivity, and metabolic stability by presenting defined exit vectors for substituents. researchgate.net The 2-azabicyclo[2.1.1]hexane scaffold can be viewed as a rigidified version of a pyrrolidine ring. rsc.org This increased rigidity and compactness can also lead to improved physical properties, such as enhanced water solubility and reduced lipophilicity, by increasing the exposure of heteroatoms to the aqueous environment. rsc.org This approach has been successfully used to lock the conformation of flexible structures, such as 1,3-disubstituted cyclopentanes, which are common motifs in drug molecules. nih.gov
Structure-Activity Relationship (SAR) Investigations within Scaffold Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the biological activity of a lead compound. For the 2-azabicyclo[2.1.1]hexane scaffold, SAR investigations have explored how modifying substituents at various positions on the bicyclic ring impacts molecular properties and biological function. nih.gov
Research has shown that substitutions on the carbon ring can significantly alter the molecule's characteristics. For instance, introducing electronegative substituents like hydroxyl or fluoro groups at the C-4/C-5 positions can have a substantial effect on the electronic properties of the ring. nih.govrsc.org One key finding is that while such substituents on a normal proline ring heavily influence the trans/cis ratio of the adjacent peptide bond, this effect is removed in the rigid 2-azabicyclo[2.1.1]hexane system. rsc.org This demonstrates that the substituent effect in proline is mediated by changes in the ring pucker, a conformational freedom that is absent in the bicyclic analogue. raineslab.comnih.gov
The table below summarizes key findings from SAR studies on 2-azabicyclo[2.1.1]hexane derivatives.
| Position of Substitution | Substituent Type | Observed Effect |
| C-1 (Bridgehead) | Methylene "spacer" with various functional groups | Allows construction of novel derivatives, including β-amino acid homologues and epibatidine (B1211577) analogues. nih.gov |
| C-3 | Various alkyl and aryl groups | Can be introduced through routes starting with substituted pyridines. rsc.org |
| C-5 | Electronegative groups (e.g., -OH, -F) | Removes the electronic influence on the trans/cis amide ratio that is seen in flexible proline systems. nih.govrsc.org |
| C-5 / C-6 | Various substituents | Can modulate the trans/cis conformation of amides in dipeptides. rsc.org |
| Nitrogen (N-2) | Alkyl groups | Can be used in the synthesis of 2,4-methanoproline analogues. nih.gov |
These studies collectively demonstrate that the 2-azabicyclo[2.1.1]hexane scaffold is not merely a passive structural element but an active platform for SAR exploration, allowing for the systematic modification and optimization of bioactive compounds.
Systematic Substitution and its Structural Implications
Nucleophilic displacement reactions have proven effective for functionalizing the C5 and C6 positions. choudharylab.com For instance, 5(6)-anti-bromo substituents can be displaced to produce a variety of difunctionalized derivatives containing bromo, fluoro, acetoxy, hydroxy, azido, and other groups. choudharylab.com The success and rate of these substitutions are influenced by the nature of the amine protecting group, the solvent, and the choice of metal salt, highlighting the intricate relationship between existing structural features and chemical reactivity. choudharylab.comresearchgate.net Research has shown that displacements of anti-bromide ions are more efficient in DMSO compared to DMF and with cesium acetate (B1210297) over sodium acetate. choudharylab.com
Substitutions at the bridgehead position (C1) have also been explored to construct novel derivatives. nih.gov Successful nucleophilic substitution at a methylene group attached to the C1 position opens pathways to a wider range of functional groups, including those that can serve as analogues for other important biological molecules. nih.govresearchgate.net These systematic substitutions allow chemists to fine-tune the steric and electronic properties of the scaffold, creating a library of diverse compounds for further investigation.
| Position | Substituent Type | Synthetic Method | Structural Implication |
|---|---|---|---|
| C1 | Heterocycles, Alkyl chains | Nucleophilic substitution at C1-methylene | Access to novel derivatives and homologation. nih.govresearchgate.net |
| C4 | Fluoro, Hydroxyl | Multi-step synthesis from cyclobutane (B1203170) precursors | Influences local electronic environment. rsc.org |
| C5/C6 (anti) | -Br, -F, -OAc, -OH, -N3, -SPh | Nucleophilic displacement of bromide | Stereospecific introduction of diverse functionality. choudharylab.com |
| C5/C6 (syn) | Alkyl, Aryl | Carbonyl addition to ketone precursors | Provides access to alternate stereoisomers. cdnsciencepub.com |
Correlation of Conformation with Molecular Interactions
The 2-azabicyclo[2.1.1]hexane core is, in essence, a conformationally constrained analogue of proline. nih.govraineslab.com Proline's unique five-membered ring plays a critical role in protein structure, but its flexibility allows it to adopt various puckered conformations. The bicyclic nature of the 2-azabicyclo[2.1.1]hexane scaffold effectively locks the pyrrolidine ring into a single, rigid conformation. cdnsciencepub.com This conformational rigidity is paramount for designing molecules that can interact with biological targets in a highly specific and predictable manner.
A key aspect of proline's function is the trans/cis isomerization of its preceding peptide bond. Electronegative substituents on the C4 position of proline are known to have a substantial effect on this trans/cis ratio, primarily by altering the pucker of the pyrrolidine ring. nih.govraineslab.com However, studies on 2-azabicyclo[2.1.1]hexane analogues of proline, 4-hydroxyproline, and 4-fluoroproline (B1262513) have revealed that the trans/cis ratios of their amide bonds are largely invariant to substitution. nih.govraineslab.com This finding demonstrates that by rigidifying the ring pucker, the inductive effects of substituents on the amide bond equilibrium are effectively nullified. raineslab.com
This conformational control is a powerful tool in peptide and peptidomimetic design. The bicyclic skeleton is considered to stabilize the trans-amide bond configuration, which can be crucial for maintaining a bioactive conformation. nuph.edu.ua By pre-organizing the molecule into a specific shape, the entropic penalty of binding to a receptor or enzyme active site is reduced, potentially leading to higher affinity and selectivity. This principle has implications for applications such as the design of stable collagen mimics, where the conformation of proline and hydroxyproline (B1673980) residues is critical to the stability of the triple helix. nih.govacs.org
| Compound | Key Substituent | Observed Conformation Effect | Implication for Molecular Interaction |
|---|---|---|---|
| Ac-methano-Pro-OMe | None (unsubstituted) | Fixed ring pucker, stable trans/cis ratio. raineslab.com | Provides a rigid scaffold for predictable interactions. |
| Ac-methano-hyp-OMe | 5-hydroxyl | trans/cis ratio remains invariant despite electronegative group. raineslab.com | Demonstrates that ring pucker, not induction, governs isomerization in proline. nih.gov |
| Ac-methano-flp-OMe | 5-fluoro | trans/cis ratio is similar to unsubstituted and hydroxylated analogues. raineslab.com | Allows for substitution without altering backbone conformation. nih.gov |
Exploration of Chemical Space for Novel Molecular Architectures
The 2-azabicyclo[2.1.1]hexane scaffold is a valuable building block for exploring novel chemical space, particularly in the pursuit of sp³-rich, three-dimensional molecules. rsc.orgnih.gov In medicinal chemistry, there is a growing emphasis on moving away from flat, aromatic compounds to improve properties such as solubility and metabolic stability—a concept often termed "escaping from flatland". acs.org Saturated, rigid scaffolds like 2-azabicyclo[2.1.1]hexane are ideal for this purpose, serving as bioisosteric replacements for phenyl rings or as rigidified versions of more flexible pyrrolidines. rsc.orgnih.gov
The development of diverse synthetic methodologies allows this scaffold to be used as a modular platform for creating new molecular architectures. rsc.orgchemrxiv.org By functionalizing the core at different positions, chemists can generate molecules with unique vectors for their substituents, offering unprecedented configurations that may better fit into the chiral environments of protein active sites. rsc.org This ability to rapidly access pharmacophores that occupy diverse regions of chemical space is critical for modern drug discovery. nih.gov
Recent strategies even include "scaffold hopping," where the 2-azabicyclo[2.1.1]hexane core is synthetically transformed into other valuable scaffolds, such as the bicyclo[1.1.1]pentane (BCP) system, through skeletal editing. acs.orgnih.gov This expands the accessible chemical space from a single precursor, allowing for efficient interpolation between different classes of privileged bicyclic structures. nih.gov The ongoing development of new synthetic routes to access diverse 1,2-disubstituted and multi-substituted bicyclo[2.1.1]hexanes continues to open the gate to novel sp³-rich chemical space, providing valuable new building blocks for medicinal and synthetic chemistry. rsc.orgchemrxiv.orgnih.gov
Advanced Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, such as charge distribution, molecular orbital energies, and electrostatic potential. While specific comprehensive studies on the electronic structure of 2-Azabicyclo[2.1.1]hexane-1-carboxamide are not extensively detailed in the public literature, the principles of such analyses are well-established.
Methods like Density Functional Theory (DFT) are typically employed to calculate key electronic parameters. These calculations would reveal the locations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical indicator of the molecule's chemical reactivity and kinetic stability. Furthermore, Natural Bond Orbital (NBO) analysis can elucidate the charge distribution across the atoms, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) centers, which is crucial for predicting reactivity. The strained bicyclic framework, featuring a bridgehead nitrogen, is expected to possess unique steric and electronic properties valuable in materials science and medicinal chemistry .
Basic computational predictions for related structures provide some insight into these properties. For example, a simple derivative, ethyl 2-azabicyclo[2.1.1]hexane-1-carboxylate, has a predicted topological polar surface area (TPSA) and logarithm of the partition coefficient (LogP), which are important for estimating a molecule's solubility and permeability characteristics in biological systems.
| Computational Parameter | Significance | Typical Method of Analysis |
|---|---|---|
| HOMO/LUMO Energy Gap | Indicates chemical reactivity and stability. | Density Functional Theory (DFT) |
| Charge Distribution | Identifies nucleophilic and electrophilic sites. | Natural Bond Orbital (NBO) Analysis |
| Molecular Electrostatic Potential | Visualizes charge distribution and predicts sites for intermolecular interactions. | DFT or Hartree-Fock (HF) Calculations |
| Topological Polar Surface Area (TPSA) | Predicts drug transport properties like membrane permeability. | Fragment-based calculation methods |
Computational Elucidation of Reaction Mechanisms involving the Core
Computational studies have been instrumental in clarifying the mechanisms of reactions used to synthesize the 2-azabicyclo[2.1.1]hexane (aza-BCH) core. These investigations provide a level of detail that is often inaccessible through experimental methods alone.
One key synthetic route involves the reaction of bicyclo[1.1.0]butanes (BCBs) with imines. Combined experimental and computational studies have revealed that this transformation can proceed through different pathways depending on the catalyst used. For instance, a zinc-catalyzed [3+2] cycloaddition was shown to follow a concerted nucleophilic ring-opening mechanism researchgate.net. This pathway is distinct from previously studied Lewis acid-catalyzed cycloadditions researchgate.net.
In contrast, an asymmetric organocatalytic approach using a confined imidodiphosphorimidate (IDPi) Brønsted acid to react BCBs with N-aryl imines was found to proceed via a stepwise mechanism. Computational modeling supports a mechanism where the acid catalyst first protonates the imine, forming a chiral ion pair intermediate. This confined environment dictates the stereochemical outcome of the subsequent nucleophilic attack by the BCB, leading to the formation of the chiral aza-BCH product with high enantioselectivity acs.orgnih.gov.
| Catalyst System | Proposed Mechanism | Key Intermediates/States | Reference |
|---|---|---|---|
| Zinc Catalyst | Concerted Nucleophilic Ring-Opening | Single transition state | researchgate.net |
| IDPi Brønsted Acid | Stepwise Formal Cycloaddition | Protonated imine, chiral ion pair | acs.orgnih.gov |
In Silico Screening and Molecular Docking Studies
The rigid, three-dimensional structure of the 2-azabicyclo[2.1.1]hexane scaffold makes it an attractive candidate for rational drug design, where its defined geometry can lead to specific and high-affinity interactions with biological targets. In silico techniques, particularly molecular docking, are crucial for exploring these potential interactions.
Molecular docking simulations are used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. This information helps to understand the structural basis of a compound's biological activity and to guide the design of more potent derivatives. For example, derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide, a structurally related scaffold, were virtually designed and evaluated as potential inhibitors of the main protease (3CLpro) of SARS-CoV-2 through docking and molecular dynamics simulations nih.gov.
These computational methods allow for the rapid screening of virtual libraries of compounds against a specific target, identifying "hit" compounds for further experimental validation nih.gov. The process involves generating optimal alignments of the ligand within the protein's binding site and calculating a docking score, which estimates the binding affinity nih.govnih.gov. Studies on other carboxamide-containing heterocyclic compounds have successfully used molecular docking to identify key binding patterns within cyclooxygenase (COX) isozymes and histone deacetylase, demonstrating the power of this approach jchemlett.com.
| Computational Technique | Purpose | Key Output |
|---|---|---|
| Virtual Screening | Identify potential hit compounds from a large library. | A ranked list of candidate molecules. |
| Molecular Docking | Predict the binding mode and affinity of a ligand to a protein. | Binding pose, docking score (e.g., kcal/mol), key intermolecular interactions. |
| Molecular Dynamics Simulation | Simulate the movement of the ligand-protein complex over time. | Information on the stability of binding and conformational changes. |
Cheminformatics and Graph Theory Applied to Scaffold Diversification
Cheminformatics and graph theory provide powerful tools for systematically exploring and diversifying chemical scaffolds like 2-azabicyclo[2.1.1]hexane. These approaches are central to the modern drug discovery concept of "escaping from flatland," which advocates for moving away from flat, aromatic molecules towards more complex, sp³-rich three-dimensional structures nih.gov. Saturated scaffolds like aza-BCHs can offer improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and water solubility, compared to their aromatic counterparts nih.gov.
The 2-azabicyclo[2.1.1]hexane scaffold is considered a valuable bioisostere of pyrrolidine (B122466), a common motif in many FDA-approved drugs nih.govnih.gov. Cheminformatics allows for the systematic enumeration of possible derivatives and the prediction of their properties (ADMET - absorption, distribution, metabolism, excretion, and toxicity) without the need for immediate synthesis jchemlett.comsemanticscholar.org.
Graph theory, which represents molecules as nodes (atoms) and edges (bonds), can be used to define molecular descriptors that capture the unique topology of the bicyclic system. These descriptors can then be used in quantitative structure-activity relationship (QSAR) models to predict the biological activity of new, unsynthesized derivatives semanticscholar.org. The concept of scaffold hopping, often guided by computational analysis of shape and pharmacophore features, allows designers to replace a known core (like a phenyl ring) with a novel one (like a bicyclic scaffold) while retaining biological activity, as has been successfully demonstrated with the related 2-oxabicyclo[2.1.1]hexane system researchgate.netresearchgate.net.
| Concept/Technique | Application to Scaffold Diversification | Example |
|---|---|---|
| Bioisosterism | Replacing a common chemical group with another that retains similar biological activity. | Using the aza-BCH core as a 3D replacement for a pyrrolidine ring nih.govnih.gov. |
| "Escape from Flatland" | Incorporating sp³-rich, 3D scaffolds to improve drug properties. | Designing drug candidates with the rigid aza-BCH scaffold instead of flat aromatic rings nih.gov. |
| Scaffold Hopping | Replacing the core of a molecule with a structurally different but functionally similar scaffold. | Replacing a benzene (B151609) ring with a 2-oxabicyclo[2.1.1]hexane bioisostere researchgate.netresearchgate.net. |
| QSAR Modeling | Using computational descriptors to predict the activity of novel derivatives. | Developing models to predict the inhibitory activity of new aza-BCH derivatives against a target enzyme semanticscholar.org. |
Future Research Directions and Methodological Advancements
Development of Novel and Sustainable Synthetic Pathways
The construction of the strained 2-azabicyclo[2.1.1]hexane core remains a significant synthetic challenge. While several routes have been established, including those involving photochemical methods, electrophilic addition-rearrangement sequences, and intramolecular displacements, future efforts will likely gravitate towards more efficient, scalable, and environmentally benign processes. nih.govnih.govresearchgate.netthieme-connect.com
Photocatalysis represents a promising frontier, offering mild conditions for intricate bond formations. acs.org The application of visible-light-mediated reactions, such as the [2π + 2σ] cycloaddition between bicyclo[1.1.0]butanes and various partners, could provide novel entry points to the bicyclic system and its analogs. nih.govrsc.orgnih.gov These methods often proceed under gentle conditions, demonstrating broad functional group tolerance and enabling the construction of complex molecular architectures. nih.gov
Furthermore, the principles of flow chemistry are increasingly being applied to the synthesis of active pharmaceutical ingredients (APIs) and complex intermediates. amt.ukacs.org This technology offers superior control over reaction parameters like temperature and mixing, enhances safety when dealing with hazardous reagents, and facilitates scalability. amt.uknih.gov Adapting existing multi-step syntheses of 2-azabicyclo[2.1.1]hexane derivatives to continuous flow processes could significantly improve efficiency, reduce waste, and make these valuable building blocks more accessible. nuph.edu.uaresearchgate.netresearchgate.net
| Synthetic Strategy | Key Features | Potential Advantages |
| Photocatalysis | Utilizes visible light and a photocatalyst to initiate reactions like cycloadditions. nih.govrsc.org | Mild reaction conditions, high functional group tolerance, access to unique bond formations. nih.gov |
| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than a batch-wise process. vapourtec.com | Enhanced safety, improved heat and mass transfer, easier scalability, potential for automation. amt.uknih.gov |
| Rearrangement Routes | Employs rearrangement of precursors like 2-azabicyclo[2.2.0]hex-5-enes. nih.govresearchgate.net | Access to diverse substitution patterns based on precursor design. acs.org |
| Intramolecular Cyclization | Formation of the bicyclic system via intramolecular nucleophilic substitution. nih.govthieme-connect.comresearchgate.net | Stereoselective construction of the core structure. nih.gov |
Emerging Derivatization Strategies for Enhanced Complexity
To fully exploit the potential of the 2-azabicyclo[2.1.1]hexane scaffold, robust and versatile methods for its derivatization are essential. Future research will focus on late-stage functionalization (LSF), a strategy that introduces chemical modifications at the final stages of a synthetic sequence. This approach allows for the rapid generation of diverse analogs from a common intermediate, accelerating the exploration of structure-activity relationships. nih.govacs.org
Palladium-catalyzed transannular C–H functionalization is one such powerful technique, enabling the direct arylation of saturated N-heterocycles at positions remote from the nitrogen atom. thieme-connect.com This strategy exploits the coordination of the ring nitrogen to the metal catalyst to direct C-H activation, overcoming challenges associated with the low reactivity of C(sp³)–H bonds. thieme-connect.com Another key area is the development of nucleophilic displacement reactions on the bicyclic core. Recent studies have demonstrated that anti-bromo substituents on the scaffold can be displaced by a variety of nucleophiles to introduce fluoro, acetoxy, azido, and other functional groups, expanding the accessible chemical space. nih.govchoudharylab.com These reactions are often sensitive to solvent and the choice of metal salt, indicating room for further methodological refinement. choudharylab.com
| Derivatization Strategy | Description | Applicability to 2-Azabicyclo[2.1.1]hexane |
| Late-Stage Saturation (LSS) | Conversion of aromatic precursors into saturated scaffolds like the azabicyclo[2.1.1]hexane system. nih.govresearchgate.net | Could provide novel synthetic entries and improve medicinal properties by increasing sp³ character. acs.org |
| Transannular C–H Functionalization | Palladium-catalyzed activation and functionalization of C–H bonds across the ring system. thieme-connect.com | Enables derivatization at non-activated positions, creating unique substitution patterns. |
| Nucleophilic Displacement | Substitution of leaving groups (e.g., halides) on the bicyclic core with various nucleophiles. nih.govchoudharylab.com | Allows for the introduction of a wide array of functional groups (halogens, azides, oxygen/sulfur nucleophiles). choudharylab.com |
| Skeletal Editing | Post-synthetic modification of the core scaffold itself, such as N-atom deletion. escholarship.orgacs.org | Can transform the 2-azabicyclo[2.1.1]hexane core into other valuable scaffolds like bicyclo[1.1.1]pentanes. escholarship.orgacs.org |
Integration of Artificial Intelligence and Machine Learning in Scaffold Design
The de novo design of novel 2-azabicyclo[2.1.1]hexane derivatives with tailored properties is a complex, multi-objective optimization problem. Artificial intelligence (AI) and machine learning (ML) are emerging as transformative tools to navigate this complexity. mdpi.com These computational methods can analyze vast datasets to identify patterns and predict the properties of virtual compounds, thereby guiding synthetic efforts toward molecules with a higher probability of success. mdpi.com
One key application is the prediction of molecular reactivity and stability. For strained systems like 2-azabicyclo[2.1.1]hexane, understanding the ring strain energy (RSE) is crucial for predicting reaction outcomes. acs.orgnih.gov ML models, such as graph neural networks (GNNs), are being developed to predict RSE with high accuracy and speed from simple 2D molecular structures. chemrxiv.orgchemrxiv.org Such tools could be invaluable for designing novel synthetic pathways or predicting the stability of new derivatives.
| AI/ML Application | Description | Relevance to 2-Azabicyclo[2.1.1]hexane |
| Ring Strain Energy (RSE) Prediction | ML models, including Graph Neural Networks (GNNs), are trained to compute the RSE of cyclic molecules. chemrxiv.orgchemrxiv.org | Accurately predicting the RSE can help anticipate the reactivity and stability of novel derivatives and guide reaction design. acs.orgnih.gov |
| Scaffold Hopping & Bioisostere Design | AI algorithms can suggest novel 3D scaffolds that mimic the biological activity of known compounds. | Can identify new applications for the 2-azabicyclo[2.1.1]hexane core as a bioisosteric replacement for other motifs. enamine.net |
| Property Prediction | Models are trained to predict physicochemical properties (e.g., solubility, metabolic stability) from molecular structure. | Enables rapid in silico screening of virtual libraries of derivatives to prioritize candidates for synthesis. |
| De Novo Design | Generative AI models can create entirely new molecular structures based on a desired set of properties. | Can propose novel, synthetically accessible 2-azabicyclo[2.1.1]hexane derivatives with optimized characteristics. |
Exploration of Unconventional Reactivity Patterns of the Bicyclic System
The inherent ring strain of the 2-azabicyclo[2.1.1]hexane system imparts it with unique reactivity that is a fertile ground for future exploration. Harnessing this strain energy can drive chemical transformations that are inaccessible to more conventional, unstrained molecules.
Strain-release cycloadditions are a prime example. The reaction of highly strained precursors like bicyclo[1.1.0]butanes (BCBs) with imines or aldehydes can proceed via a formal [3+2] or [2π + 2σ] cycloaddition to efficiently construct the 2-azabicyclo[2.1.1]hexane core or its oxygen-containing analog. nih.govresearchgate.netresearchgate.net These reactions release significant strain, providing a strong thermodynamic driving force.
Another exciting avenue is skeletal editing , which involves the precise modification of a molecule's core framework. Recently, a strategy was developed to convert 2-azabicyclo[2.1.1]hexanes into 1,2-disubstituted bicyclo[1.1.1]pentanes (BCPs) through an N-atom deletion process. escholarship.orgacs.org This remarkable transformation "scaffold hops" between two classes of pharmaceutically relevant bicyclic systems, enabling rapid exploration of adjacent chemical space without requiring de novo synthesis. escholarship.org Exploring the scope and mechanism of such unconventional transformations will undoubtedly lead to new synthetic capabilities and a deeper understanding of the chemical behavior of this unique bicyclic system.
| Reactivity Pattern | Mechanistic Principle | Synthetic Utility |
| Strain-Release Cycloaddition | The high ring strain energy of precursors like bicyclo[1.1.0]butanes drives cycloaddition reactions. nih.gov | Provides an efficient and often stereoselective route to the 2-azabicyclo[2.1.1]hexane core. researchgate.net |
| Skeletal Editing (N-Atom Deletion) | A post-synthetic process that removes the nitrogen atom from the bicyclic core to form a different scaffold. acs.org | Transforms 2-azabicyclo[2.1.1]hexanes into valuable bicyclo[1.1.1]pentane derivatives. escholarship.org |
| Transannular Reactions | Reactions that form bonds across the bicyclic ring system, often directed by the resident nitrogen atom. thieme-connect.com | Allows for functionalization at sterically hindered and electronically deactivated positions. |
| Rearrangement Reactions | Electrophile-induced rearrangement of related bicyclic systems (e.g., 2-azabicyclo[2.2.0]hexenes) to form the [2.1.1] skeleton. researchgate.netacs.org | A key method for accessing the core with specific stereochemistry and functionality. nih.gov |
Q & A
(Basic) What synthetic strategies are most effective for constructing the 2-azabicyclo[2.1.1]hexane scaffold?
The synthesis of this bicyclic system relies on three primary methodologies:
- Nucleophilic displacement : Krow et al. demonstrated that nucleophilic displacement reactions can introduce heteroatom substituents onto the bicyclic framework, enabling functional diversity .
- Palladium-catalyzed reactions : A palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes provides efficient access to sulfonamide derivatives, with broad substrate compatibility .
- Cycloaddition approaches : Strain-driven [2+2] cycloadditions between bicyclobutanes and imines yield 2-azabicyclo[2.1.1]hexanes (aza-BCHs), offering stereochemical control under photochemical conditions .
Key considerations : Reaction temperature and catalyst choice (e.g., Pd vs. photoredox) critically impact yield and regioselectivity.
(Basic) How does the rigid bicyclic structure influence its utility in drug discovery?
The 2-azabicyclo[2.1.1]hexane scaffold enforces a fixed spatial orientation of substituents, mimicking bioactive conformations of flexible peptides. This rigidity enhances binding affinity and metabolic stability, making it a valuable pharmacophore for:
- Proline analogs : Methanoproline derivatives (e.g., Boc-2,4-methanoproline) mimic proline’s conformational restrictions while improving hydrophobic interactions .
- Antitumor agents : Derivatives substituted with sulfonamide groups exhibit IC50 values comparable to cisplatin in cell line studies .
(Advanced) How can researchers address contradictions in reported synthetic yields for fluorinated derivatives?
Discrepancies in yields often arise from:
- Reagent purity : Fluorination using Deoxo-Fluor® requires anhydrous conditions; trace moisture reduces efficiency .
- Substrate steric effects : Bulky substituents on the bicyclic core hinder fluorination at the 1-carboxamide position, necessitating optimized stoichiometry .
- Catalyst selection : Palladium-based systems may underperform compared to copper-mediated routes for halogenation .
Methodological recommendation : Conduct kinetic studies under controlled conditions (e.g., inert atmosphere) and validate reproducibility across ≥3 independent trials.
(Advanced) What strategies enable stereochemical diversification of 2-azabicyclo[2.1.1]hexane derivatives?
- Chiral auxiliaries : Use of tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups in methanoproline synthesis allows enantioselective functionalization .
- Cycloaddition stereocontrol : Imine substrates with pre-existing chirality direct the stereochemical outcome in [2+2] cycloadditions with bicyclobutanes .
- Dynamic resolution : Racemic mixtures can be resolved via enzymatic catalysis or chiral chromatography, as demonstrated in nicotinic acetylcholine receptor ligand studies .
(Advanced) How does the scaffold’s electronic profile impact its reactivity in cross-coupling reactions?
The electron-deficient nature of the bicyclic system (due to nitrogen lone-pair delocalization) complicates traditional cross-coupling. Mitigation strategies include:
- Pre-functionalization : Introduce electron-donating groups (e.g., methyl or tert-butyl) to enhance Pd-catalyzed coupling efficiency .
- Ligand optimization : Bulky phosphine ligands (e.g., XPhos) improve oxidative addition rates in Suzuki-Miyaura reactions .
(Basic) What analytical techniques are essential for characterizing this compound?
- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR resolve bridgehead proton splitting patterns and confirm bicyclic geometry.
- X-ray crystallography : Critical for unambiguous stereochemical assignment, especially for sulfonamide derivatives .
- Mass spectrometry : High-resolution MS (HRMS) validates molecular formulae, particularly for halogenated analogs .
(Advanced) What computational approaches predict the scaffold’s conformational stability?
- Density Functional Theory (DFT) : Calculates strain energy (~25–30 kcal/mol) and predicts substituent effects on ring puckering .
- Molecular Dynamics (MD) : Simulates solvent interactions to optimize solubility for biological assays .
(Advanced) How do structural modifications enhance pharmacological activity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
